Fenmetozole Tosylate
Overview
Description
Fenmetozole Tosylate, also known as DH-524, is an antagonist of the α2-adrenergic receptor and also antagonizes the actions of ethanol . It acts as an antidepressant agent .
Molecular Structure Analysis
The molecular formula of Fenmetozole Tosylate is C17H18Cl2N2O4S . The molecular weight is 417.31 . The structure includes a dichlorophenyl group, an imidazole ring, and a tosylate group .Chemical Reactions Analysis
Fenmetozole Tosylate acts as an antagonist of the α2-adrenergic receptor . In mice, it has been shown to antagonize both the ethanol-induced increase in locomotor activity and the decrease caused by higher doses of ethanol .Scientific Research Applications
Antagonistic Actions Against Ethanol
Fenmetozole Tosylate has been studied for its potential to antagonize the effects of ethanol. Research by Frye et al. (2004) revealed that Fenmetozole reduced ethanol-induced impairment in mice without altering blood or brain ethanol content. This suggests that Fenmetozole's antagonistic actions were not due to changes in the pharmacokinetics of ethanol. However, this action was not specific to ethanol, as it also reduced impairment caused by other substances like phenobarbital and chlordiazepoxide (Frye et al., 2004).
Effect on Cerebellar Cyclic Guanosine Monophosphate Levels
The same study also discovered that Fenmetozole attenuated the ethanol-induced reduction in cerebellar cyclic guanosine monophosphate (cGMP) content. Interestingly, Fenmetozole alone significantly elevated cGMP levels in the cerebellum, indicating a direct pharmacological effect beyond its interaction with ethanol (Frye et al., 2004).
No Precipitation of Ethanol Withdrawal-Like Reactions
Importantly, Fenmetozole did not precipitate ethanol withdrawal-like reactions in physically-dependent, intoxicated rats. This suggests that while it antagonizes some of the central nervous system effects of ethanol, it does not induce withdrawal symptoms, which could be beneficial in specific therapeutic contexts (Frye et al., 2004).
Mechanism of Action
properties
IUPAC Name |
2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O.C7H8O3S/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5H,3-4,6H2,(H,13,14);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODARPNFXMZRIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenmetozole Tosylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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